molecular formula C15H18N4O B2936977 N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide CAS No. 1209219-75-9

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide

Cat. No. B2936977
CAS RN: 1209219-75-9
M. Wt: 270.336
InChI Key: SXHOBZXLYFJACA-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1995. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily located in the central and peripheral nervous systems, respectively. Activation of these receptors by N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide leads to a variety of physiological effects, including analgesia, anti-inflammatory effects, and potential neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, as well as potential neuroprotective effects. It has also been shown to have anticonvulsant effects in some animal models.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide in lab experiments is its potency as a cannabinoid receptor agonist, which allows for more precise and targeted experiments. However, one limitation is its potential for off-target effects, particularly at high doses.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide. One area of interest is its potential as a treatment for neurological disorders, particularly those involving neuroinflammation. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, further research is needed to fully understand the potential risks and benefits of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide and other synthetic cannabinoids.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide involves the reaction of 4-cyanophenylhydrazine with 1-cyano-1,2-dimethylpropene in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with chloroacetyl chloride and ammonia to form N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects in animal models, as well as potential neuroprotective effects.

properties

IUPAC Name

2-(4-cyanoanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11(2)15(3,10-17)19-14(20)9-18-13-6-4-12(8-16)5-7-13/h4-7,11,18H,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHOBZXLYFJACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CNC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(4-cyanophenyl)amino]acetamide

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